4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Description
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen (coumarin) core substituted at position 4 with a 4-methoxyphenyl group and at position 7 with a 3,4,5-trimethoxybenzoate ester (CAS: 858748-99-9, C₂₇H₂₄O₈, MW: 476.47 g/mol) . Its structure combines the bioactive coumarin scaffold with a gallic acid-derived ester moiety, a design strategy often employed to enhance pharmacological properties such as cytotoxicity, antimicrobial activity, or tubulin inhibition .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-17-7-5-15(6-8-17)20-14-24(27)34-21-13-18(9-10-19(20)21)33-26(28)16-11-22(30-2)25(32-4)23(12-16)31-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJMOFPYFLEQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Esterification: The chromenone derivative is then esterified with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the chromenone core can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the process.
Material Science: Its unique structural properties make it suitable for use in organic electronics and photonics.
Biology and Medicine:
Anticancer Agents: The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes and pathways.
Antimicrobial Activity: It exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for new antimicrobial agents.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide due to its bioactivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. For instance, it can inhibit tubulin polymerization, disrupting cell division in cancer cells. It may also interact with microbial enzymes, leading to the inhibition of pathogen growth.
Molecular Targets and Pathways:
Tubulin: Inhibition of microtubule formation.
Enzymes: Inhibition of key enzymes in microbial and cancer cell metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural analogs and their properties:
Key Findings from Comparative Studies
Ester Chain Modifications
- Alkyl Chain Length and Branching: Butyl 3,4,5-trimethoxybenzoate (Compound 5) demonstrated 2.3× greater cytotoxicity against oral squamous cell carcinoma compared to its amide counterpart (Compound 13) . Isopentyl 3,4,5-trimethoxybenzoate (Compound 6) showed slightly higher potency than the butyl ester, suggesting that longer/branched chains enhance lipophilicity and target interaction .
Aromatic Substituent Effects
- Fused vs. Non-Fused Aromatic Systems: 2-Methylnaphthalene 3,4,5-trimethoxybenzoate (Compound 11) exhibited superior cytotoxicity and selectivity compared to diphenyl derivatives (Compound 12), indicating that fused aromatic systems (e.g., naphthalene) improve binding affinity . In contrast, 4-acetamidophenyl 3,4,5-trimethoxybenzoate displayed antimicrobial activity, highlighting the role of electron-withdrawing substituents (e.g., acetamido) in modulating bioactivity .
Coumarin Core Modifications
- Substitution Position :
- The target compound’s 4-(4-methoxyphenyl) substitution on the coumarin core distinguishes it from analogs like 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate . Positional changes may alter π-π stacking or hydrogen-bonding interactions with biological targets.
- Tubulin inhibitors bearing 3,4,5-trimethoxybenzoyl groups (e.g., Compound 6h) utilize triazole linkers instead of coumarin, demonstrating divergent mechanisms of action .
Pharmacological Implications
- The 3,4,5-trimethoxybenzoate group is a critical pharmacophore for tubulin binding, as seen in antitumor agents . Its incorporation into coumarin derivatives (e.g., the target compound) may synergize coumarin’s inherent antioxidant properties with tubulin inhibition.
Biological Activity
The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a member of the chromone family, recognized for its diverse biological activities. Chromones have been studied for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activities associated with this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉O₇
- Molecular Weight : 365.35 g/mol
The compound features a chromone core substituted with methoxy and benzoate groups, which contribute to its biological activity.
Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation capabilities, which is crucial for scavenging free radicals. A study demonstrated that similar chromone derivatives effectively reduced oxidative stress in cellular models, leading to decreased cell damage and improved viability .
Anticancer Properties
Several studies have investigated the anticancer potential of chromone derivatives. For instance, compounds with a similar structure to this compound were shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in disease processes. For example:
- Cholinesterase Inhibition : Chromone derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. The IC50 values for similar compounds ranged from 10 to 20 μM, indicating moderate potency against these enzymes .
| Compound | IC50 (μM) AChE | IC50 (μM) BChE |
|---|---|---|
| Compound A | 19.2 | 13.2 |
| Compound B | 10.4 | 7.7 |
Anti-inflammatory Effects
Chromones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research has shown that compounds similar to the one in focus can significantly reduce inflammation markers in vitro and in vivo models .
Case Studies
- Study on Anticancer Effects : A study published in Phytochemistry evaluated a series of chromone derivatives for their anticancer activity against MCF-7 breast cancer cells. The results indicated that the presence of methoxy groups significantly enhanced cytotoxicity compared to unsubstituted analogs .
- Inhibition of Cholinesterases : A recent investigation assessed various chromone-based compounds for their ability to inhibit cholinesterases. The study revealed that compounds with methoxy substitutions exhibited better inhibitory profiles compared to those without such modifications .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
- Coumarin derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that they exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
2. Antioxidant Properties
- The antioxidant capacity of coumarin derivatives is notable. Preliminary studies suggest that compounds with similar structures can effectively scavenge free radicals, thereby protecting cells from oxidative stress. The DPPH assay results indicated that these compounds can exhibit strong antioxidant activity, which is crucial for preventing cellular damage associated with aging and various diseases .
3. Anti-inflammatory Effects
- Inflammation is a key factor in many chronic diseases. Coumarins have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and other mediators. This suggests potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases .
Material Science Applications
1. Photophysical Properties
- The unique structural features of coumarin derivatives allow them to be utilized in photonic applications. Their ability to absorb and emit light makes them suitable for use in fluorescent dyes and sensors. This compound's photophysical properties can be harnessed in developing advanced materials for optoelectronic devices .
2. Organic Synthesis
- Coumarin derivatives serve as valuable intermediates in organic synthesis. They can be used to synthesize more complex molecules through various reactions such as acylation and alkylation. The versatility of this compound allows chemists to explore new synthetic pathways for creating novel organic compounds .
Case Study 1: Anticancer Activity Against MCF-7 Cells
In a study examining the anticancer properties of various coumarin derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 9.54 μM. This highlights its potential as a lead compound in developing new anticancer therapies .
Case Study 2: Antioxidant Activity
A comparative analysis of several coumarin derivatives revealed that the compound showed superior antioxidant activity with an SC50 value of 40.4 μg/mL in DPPH assays. This positions it as a promising candidate for further research into natural antioxidants for health supplements or pharmaceutical formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
